molecular formula C17H21N3O2S B2930006 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea CAS No. 923674-83-3

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea

Cat. No.: B2930006
CAS No.: 923674-83-3
M. Wt: 331.43
InChI Key: FNLIRXHYFJDWEE-UHFFFAOYSA-N
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Description

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea is a complex organic compound that features a morpholine ring, a thiophene ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method includes the reaction of morpholine with thiophene-2-carbaldehyde to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as ytterbium(III) triflate to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve yield and reduce reaction times. Additionally, microwave-assisted synthesis can be employed to further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted ureas or thiophenes.

Scientific Research Applications

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring can enhance the compound’s ability to interact with biological membranes, facilitating its entry into cells. The thiophene ring may contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-phenylurea is unique due to its combination of a morpholine ring, thiophene ring, and phenylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h1-7,12,15H,8-11,13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLIRXHYFJDWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)NC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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